molecular formula C9H15NO3 B151985 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 203186-58-7

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No. B151985
M. Wt: 185.22 g/mol
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
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Description

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound that is related to various acrylates with dimethylamino groups. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(dimethylamino)ethyl acrylate (DMAEA) and its derivatives are extensively researched. These compounds are known for their applications in polymer chemistry and materials science due to their unique properties and reactivity .

Synthesis Analysis

The synthesis of related compounds often involves radical mechanisms. For instance, copolymers of DMAEA with other acrylates or methacrylates are synthesized using initiators like K2S2O8 , or by using palladium acetylide complexes as catalysts . Ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate, a compound with a similar structure, is synthesized using focused microwave irradiation, which is a solvent-free method, indicating the potential for green chemistry approaches in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Compounds with the dimethylamino acrylate moiety participate in various chemical reactions. For example, ethyl 2-(bromomethyl)-3-cyanoacrylate reacts with primary amines to form alkylamino acrylates . Additionally, the reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds in a basic medium leads to the formation of ethyl 3-aryl-2-(methylthiocarbonylamino)acrylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the thermal stability of polymers derived from DMAEA is studied using thermogravimetric analysis, and the activation energies for decomposition are calculated . Optical properties such as absorption and emission are analyzed using UV-Visible and photoluminescence spectroscopy, respectively . The electrical properties, such as photoconductivity, are also measured to understand the potential applications of these materials in electronic devices .

Relevant Case Studies

Case studies involving these compounds often focus on their applications in material science. For example, the growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals are studied for their structural, optical, thermal, and electrical properties, which are relevant for optoelectronic applications . Surface-initiated polymerization techniques are used to graft DMAEA onto polymeric microspheres, which could have implications in creating functional materials with specific surface properties .

Scientific Research Applications

1. Polycation Synthesis and Hydrolytic Stability

Ethyl 2-acetyl-3-(dimethylamino)acrylate is involved in the synthesis of polycations, which are utilized in a range of applications from biomaterials to wastewater treatment. Studies have focused on the hydrolytic stability of these polycations, revealing the influence of nonmethyl α-substituents on the rates of ester hydrolysis, which subsequently affects the net charge of the polymer from cationic to anionic. This research highlights the utility of these compounds in developing materials with tunable properties (Ros et al., 2018).

2. Solvent-Free Synthesis in Organic Chemistry

Ethyl 3-dimethylamino acrylates, which include derivatives of Ethyl 2-acetyl-3-(dimethylamino)acrylate, are used in solvent-free synthesis processes. Such processes are important for creating new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, showcasing the compound's role in facilitating efficient and eco-friendly chemical synthesis (Meddad et al., 2001).

3. Controlled Release of Bioactive Agents

In the development of polymeric nanocarriers for controlled release of bioactive agents, Ethyl 2-acetyl-3-(dimethylamino)acrylate-based polymers exhibit multi-responsive characteristics to external stimuli such as UV, temperature, CO2, and pH. This functionality is crucial for the targeted and controlled delivery of therapeutic agents (Wang et al., 2013).

4. Copolymerization in Polymer Chemistry

The compound is used in copolymerization reactions with other acrylates to form polymers with specific properties. These copolymerizations are catalyzed by various agents, demonstrating the compound's versatility in creating polymers with tailored characteristics for diverse applications (Pang et al., 2004).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures, such as wearing gloves, goggles, and protective clothing, are advised during handling .

properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOVGAUOHMPLK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetyl-3-(dimethylamino)acrylate

CAS RN

51145-57-4
Record name Ethyl 2-[(dimethylamino)methylene]acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add ethyl acetoacetate (15 mL, 0.118 mol) to dimethoxymethyl-dimethyl-amine (19 mL, 0.142 mol) and reflux the mixture for one hr. Evaporate the mixture to give 2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (21.7 g, 99%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (15 g, 115 mmol) and N,N-Dimethylformamide dimethyl Acetal (13.7 g, 115 mmol) stirred at rt for overnight. After completion of the reaction, reaction mixture distilled on rotavapour to obtain the crude. Crude was purified by column chromatography over 60-120 mesh silica gel using EtOAc and petether (10:90) as eluent to obtain the title compound (20 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 200 g (1.68 moles) of N,N-dimethylformamide dimethyl acetal, 145.68 g (1.12 moles) of ethyl acetoacetate, and 0.5 g (0.003 mole) of p-toluenesulfonic acid monohydrate was heated in a water bath with stirring for three hours. The color of the reaction mixture changed progressively from orange to red and finally to brown. Heating was discontinued, and the reaction mixture was allowed to sit at room temperature for approximately 18 hours. At the conclusion of this period, the mixture was distilled under vacuum, and six fractions having a boiling point in the range 145°-150° C. were analyzed by NMR spectroscopy. The NMR spectrum of each fraction was consistent with the proposed structure. These fractions were combined, yielding a total of 148.51 g of ethyl-2-dimethylaminomethyleneacetoacetate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
145.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethyl acetoacetate (79 mL, 0.62 mol) was added to N,N-dimethylformamide dimethylacetal (100 mL, 0.68 mol) and the mixture was heated under reflux for 1 hr. The excess amount of acetal was evaporated under reduced pressure and the residue was subjected to distillation under reduced pressure to give the title compound (85 g, yield 74%).
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetyl-3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetyl-3-(dimethylamino)acrylate

Citations

For This Compound
4
Citations
Y Zhang, S Ma, X Li, Q Hou, M Lü, Y Hao… - Chinese Journal of …, 2018 - sioc-journal.cn
In order to find novel antitumor agents with high efficiency and low toxicity, 11 novel pyrrolo [2, 1-f][1, 2, 4] triazine derivatives were designed and synthesized through the introduction of …
Number of citations: 4 sioc-journal.cn
NP Rai, VK Narayanaswamy, S Shashikanth… - European journal of …, 2009 - Elsevier
In the present investigation a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles (4a–j) were synthesized by …
Number of citations: 77 www.sciencedirect.com
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
Soluble guanylate cyclase (sGC), the endogenous receptor for nitric oxide (NO), has been implicated in several diseases associated with oxidative stress. In a pathological oxidative …
Number of citations: 15 pubs.acs.org
张娅玲, 马沙沙, 李夏冰, 侯巧丽, 吕梦娇, 郝云霞… - 有机化学, 2018 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: xiabingli@snnu.edu.cn; baolinli@snnu.edu.cn Received May 2, 2018; …
Number of citations: 3 sioc-journal.cn

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